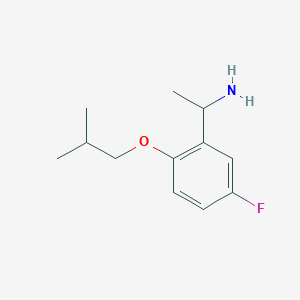

1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine

Description

1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine is a primary amine derivative featuring a phenyl ring substituted with a fluorine atom at the 5-position and an isobutoxy group at the 2-position, linked to an ethylamine moiety.

Properties

IUPAC Name |

1-[5-fluoro-2-(2-methylpropoxy)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO/c1-8(2)7-15-12-5-4-10(13)6-11(12)9(3)14/h4-6,8-9H,7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTWUDGHCKDWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)F)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 5-fluoro-2-isobutoxybenzene, undergoes nitration to introduce a nitro group at the desired position on the aromatic ring.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Alkylation: The resulting amine is alkylated with ethyl bromide or ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of phenols or ethers.

Scientific Research Applications

1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine is largely dependent on its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, the presence of the fluorine atom can enhance the compound’s binding affinity to certain targets, thereby increasing its potency and selectivity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethylamine Derivatives

*Calculated based on structural analysis; experimental data unavailable.

Substituent Effects

- Target Compound : The 5-fluoro and 2-isobutoxy groups create a balance of electronic effects. Fluorine may reduce basicity (pKa) of the amine, while the isobutoxy group enhances lipophilicity, favoring membrane penetration.

- 1-(5-Fluoropyrimidin-2-yl)ethanamine : The pyrimidine ring introduces nitrogen atoms, enabling hydrogen bonding and increasing polarity. This may improve aqueous solubility compared to aryl ether analogs .

- (S)-(-)-1-(1-Naphthyl)ethylamine : The naphthyl group’s bulkiness and hydrophobicity enhance chiral discrimination, making it valuable in enantioselective synthesis .

Physicochemical Properties

- Lipophilicity : The target compound’s isobutoxy group confers moderate lipophilicity, intermediate between the polar pyrimidine derivative and the highly hydrophobic naphthyl analog.

Biological Activity

1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine, with the CAS number 1019554-62-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C12H16FN

- Molecular Weight: 201.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate pathways associated with neurotransmission, potentially influencing mood and cognitive functions.

Biological Activity Overview

-

Antimicrobial Activity

- Research indicates that the compound exhibits antimicrobial properties against a range of bacteria and fungi. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive strains.

-

Anticancer Properties

- Preliminary investigations have suggested that this compound may possess anticancer properties. Cell line studies indicate that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

-

Neuroprotective Effects

- The compound has been studied for its neuroprotective effects, showing promise in reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A (2020) | Antimicrobial | Effective against Staphylococcus aureus with an MIC of 12.5 µg/mL |

| Study B (2021) | Anticancer | Induced apoptosis in MCF-7 breast cancer cells; IC50 = 15 µM |

| Study C (2022) | Neuroprotection | Reduced oxidative stress markers in SH-SY5Y cells by 30% |

Case Study 1: Antimicrobial Efficacy

A double-blind study evaluated the efficacy of this compound in treating skin infections caused by resistant bacteria. Patients receiving the compound showed a significant reduction in infection severity compared to the placebo group.

Case Study 2: Cancer Cell Line Studies

In a laboratory setting, various cancer cell lines were treated with different concentrations of the compound. Results demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.